

A Comparative Guide to BimBH3-Derived Peptide Analogs as PTP1B Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of synthetic peptide analogs derived from the BimBH3 domain on Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. The data presented here is based on published experimental findings and aims to facilitate the evaluation and selection of these compounds for further research and development.

Inhibitory Effects of BimBH3 Analogs on PTP1B and TC-PTP

The following table summarizes the in vitro inhibitory activities (IC50 values) of the lead peptide, BimBH3-SM6, and its analogs against human recombinant PTP1B and T-cell protein tyrosine phosphatase (TC-PTP). Lower IC50 values indicate greater inhibitory potency.



Peptide Analog	Sequence	Modification	PTP1B IC50 (nM)[1]	TC-PTP IC50 (nM)[1]
BimBH3-SM6	Palmitoyl- AADIIRARRLAQ LGDEL	N-terminal Palmitoylation	961.1	>10000
S2	Palmitoyl- AADIIRARRLAQ LGDEL	D3A	91.58	876.5
S6	Palmitoyl- AADIIRARRLAQ LGDEL	R7A	56.47	654.3
S7	Palmitoyl- AADIIRAARLAQ LGDEL	R8A	45.36	543.2
S8	Palmitoyl- AADIIRARALAQ LGDEL	R9A	63.72	765.4
A2-17	Palmitoyl-A(D- Ala)DIIRARRLA QLGDEL	Ala2 -> D-Ala	48.9	456.7
A2-21	Palmitoyl- A(Aib)DIIRARRL AQLGDEL	Ala2 -> Aib	35.6	345.1

Note: The core sequence of the 12-amino acid BimBH3 peptide is A-A-D-I-I-R-A-R-R-L-A-Q-L-G-D-E-L. The analogs in this table are based on a modified 12-mer sequence from the core BimBH3 domain. Aib = α -aminoisobutyric acid.

Experimental Protocols Peptide Synthesis and Purification



The BimBH3 peptide analogs were synthesized using a standard Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[2]

- Resin and Amino Acid Coupling: The synthesis was carried out on a 2-chlorotrityl chloride (2-Cl-Trt) resin. For each coupling cycle, 3 equivalents of the corresponding Fmoc-protected amino acid were activated with 2.95 equivalents of HBTU and 6 equivalents of DIEA in DMF.
 The coupling reaction was allowed to proceed for 1-2 hours at room temperature.
- Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20% piperidine in DMF for 10 minutes, followed by a second treatment for 15 minutes.
- N-terminal Lipidation: For N-terminal palmitoylation, palmitic acid was coupled to the deprotected N-terminus of the resin-bound peptide using HBTU and DIEA in DMF.
- Cleavage and Deprotection: The synthesized peptides were cleaved from the resin, and the side-chain protecting groups were simultaneously removed by treatment with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.
- Purification: The crude peptides were precipitated with cold diethyl ether, centrifuged, and the pellet was washed multiple times. The final purification was performed by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
- Characterization: The purified peptides were characterized by analytical RP-HPLC and mass spectrometry to confirm their purity and identity.

In Vitro PTP1B and TC-PTP Inhibition Assay

The inhibitory activity of the peptide analogs against PTP1B and TC-PTP was determined using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.[1]

- Assay Buffer Preparation: The assay was performed in a buffer containing 50 mM HEPES (pH 7.2), 1 mM EDTA, and 1 mM DTT.
- Enzyme and Inhibitor Incubation: Human recombinant PTP1B or TC-PTP enzyme was preincubated with varying concentrations of the peptide analogs in the assay buffer for 10 minutes at 37°C in a 96-well plate.

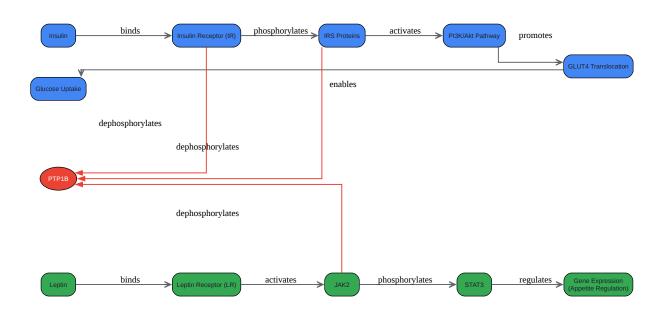


- Enzymatic Reaction Initiation: The enzymatic reaction was initiated by the addition of the pNPP substrate to a final concentration of 2 mM.
- Reaction Monitoring: The plate was incubated at 37°C, and the absorbance at 405 nm was measured at regular intervals using a microplate reader to monitor the formation of the product, p-nitrophenol.
- Data Analysis: The initial reaction velocities were calculated from the linear portion of the absorbance versus time curves. The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations PTP1B Signaling Pathway in Metabolism

The following diagram illustrates the central role of PTP1B as a negative regulator in the insulin and leptin signaling pathways. Inhibition of PTP1B is expected to enhance these signaling cascades, leading to improved glucose uptake and reduced appetite.





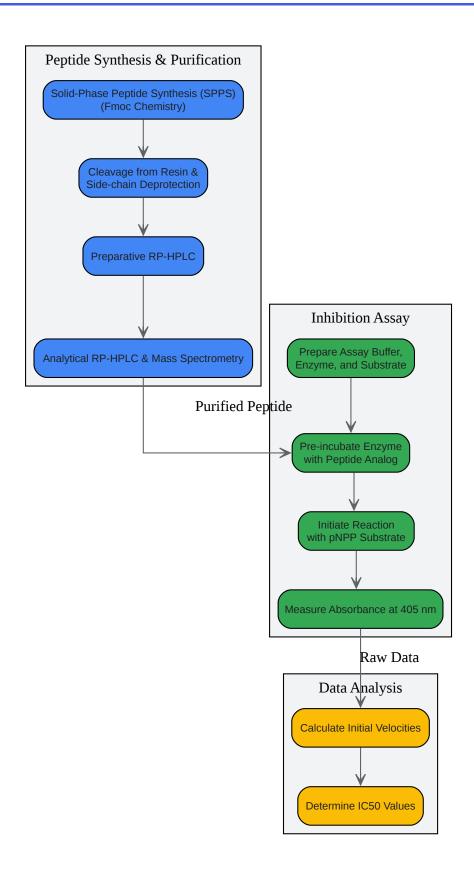
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Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental Workflow for BimBH3 Analog Evaluation

This diagram outlines the general workflow for the synthesis, purification, and evaluation of the inhibitory activity of BimBH3 peptide analogs.





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